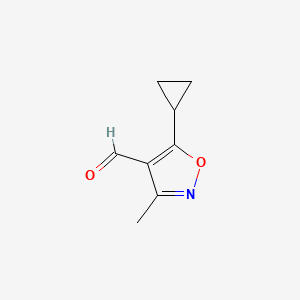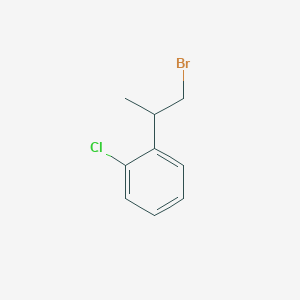
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a prop-2-yn-1-one group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 6-methylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Addition: The alkyne group in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive alkyne group.
Mechanism of Action
The mechanism of action of 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, its piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Propargylamines: These compounds contain the propargyl group and exhibit similar reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared in terms of their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine ring and the alkyne group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(6-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-5-4-7(2)10-6-8/h1,7-8,10H,4-6H2,2H3 |
InChI Key |
ZATSRYOCKVQGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)




![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)




![11-Cyclopropyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13164465.png)

